

Technical Data Sheet: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

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Compound of Interest

Compound Name: 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene

Cat. No.: B1320051

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For Researchers, Scientists, and Drug Development Professionals

This document provides key technical information for **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene**, a versatile molecular building block utilized in advanced pharmaceutical research and organic synthesis. Its distinct substitution pattern, featuring fluorine, methoxy, methyl, and nitro groups, makes it a valuable intermediate for constructing complex molecules.

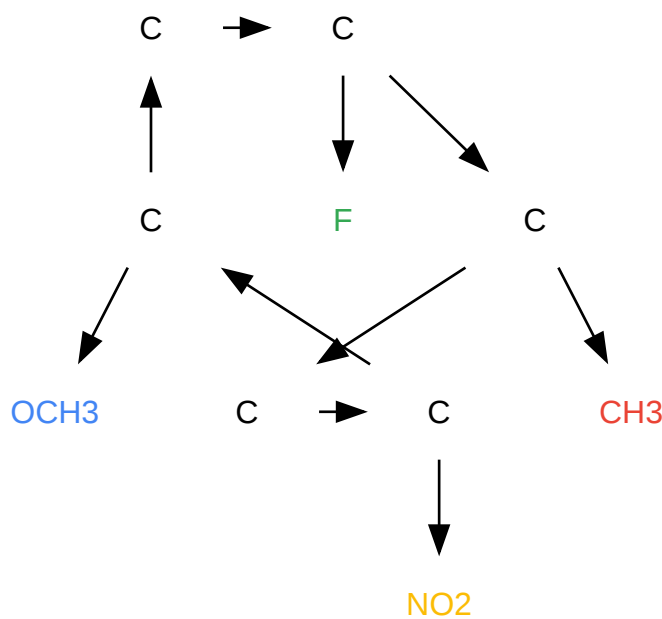
Chemical Properties and Identifiers

The fundamental physicochemical properties of **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene** are summarized below. These values are essential for reaction planning, analytical method development, and computational modeling.

Property	Value	Source
Molecular Formula	C ₈ H ₈ FN ₂ O ₃	[1][2]
Molecular Weight	185.15 g/mol	[1][2]
CAS Number	314298-13-0	[2]
SMILES	CC1=CC(=C(C(=C1)C(=O)OC)F	[1]

Molecular Structure

The two-dimensional structure of **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene** is depicted below, illustrating the arrangement of its functional groups on the benzene ring.



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Caption: 2D structure of **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene**.

Experimental Protocols

Detailed experimental protocols for the synthesis and purification of **1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene** can be found in various chemical synthesis databases and publications. A general synthetic approach involves the nitration of a corresponding fluorinated and methylated anisole derivative. For specific, validated protocols, researchers are advised to consult peer-reviewed literature and established chemical synthesis suppliers.

Applications in Research and Development

1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene serves as a critical intermediate in the synthesis of a wide range of complex organic molecules. The presence of multiple functional groups allows for diverse chemical transformations. For instance, the nitro group can be

reduced to an amine, providing a site for amide bond formation or other nucleophilic additions. The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (S_NAr) reactions, enabling the introduction of various other functionalities. These characteristics make it a valuable precursor for the development of novel active pharmaceutical ingredients (APIs) and agrochemicals.[3]

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